1-Iodo-2-methoxymethoxyethane
Overview
Description
1-Iodo-2-methoxymethoxyethane is an organic compound with the molecular formula C4H9IO2 It is characterized by the presence of an iodine atom attached to a two-carbon chain, which is further connected to a methoxymethoxy group
Preparation Methods
The synthesis of 1-Iodo-2-methoxymethoxyethane typically involves the reaction of 2-methoxyethanol with iodine and a suitable base. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1-Iodo-2-methoxymethoxyethane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms. Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Iodo-2-methoxymethoxyethane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.
Material Science: It is utilized in the preparation of specialized materials with unique properties.
Biological Studies: The compound is used in various biological assays to study its effects on different biological systems.
Mechanism of Action
The mechanism of action of 1-Iodo-2-methoxymethoxyethane involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, allowing it to participate in various chemical transformations. The pathways involved in its action include nucleophilic substitution and oxidative addition, which are essential for its applications in organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
1-Iodo-2-methoxymethoxyethane can be compared with similar compounds such as:
1-Iodo-2-methoxyethane: Similar in structure but lacks the additional methoxy group.
1-Iodo-2-(2-methoxyethoxy)ethane: Contains an extended ethoxy chain, leading to different chemical properties.
2-Iodoethyl methyl ether: Another related compound with variations in the ether linkage. These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific research contexts.
Properties
IUPAC Name |
1-iodo-2-(methoxymethoxy)ethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9IO2/c1-6-4-7-3-2-5/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWHVTFBSVIBJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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